molecular formula C18H16N4O2S2 B11023598 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide

Cat. No.: B11023598
M. Wt: 384.5 g/mol
InChI Key: XIALYZPQYGIFCZ-UHFFFAOYSA-N
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Description

2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide is a complex organic compound that features a unique combination of thienopyrimidine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide typically involves multiple steps:

    Formation of Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of Hydroxy and Methyl Groups: Functionalization of the thienopyrimidine core with hydroxy and methyl groups is achieved through selective substitution reactions.

    Attachment of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution, often using thiol reagents.

    Coupling with Indole Derivative: The final step involves coupling the thienopyrimidine derivative with an indole derivative through an acetamide linkage, typically using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thienopyrimidine core or the indole ring, potentially altering the electronic properties of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the indole and thienopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are employed under conditions ranging from mild to strongly basic or acidic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thienopyrimidine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thienopyrimidine and indole derivatives in various chemical reactions.

Biology

Biologically, 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide is investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound is explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate specific biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure may impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s thienopyrimidine and indole moieties allow it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide stands out due to its indole moiety, which imparts unique electronic and steric properties. This can enhance its binding affinity and specificity for certain biological targets, potentially leading to improved therapeutic efficacy.

Properties

Molecular Formula

C18H16N4O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C18H16N4O2S2/c1-10-6-13-17(24)21-15(22-18(13)26-10)8-25-9-16(23)20-12-3-2-11-4-5-19-14(11)7-12/h2-7,19H,8-9H2,1H3,(H,20,23)(H,21,22,24)

InChI Key

XIALYZPQYGIFCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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